molecular formula C18H21N3O2 B12477367 N-cyclohexyl-2-(naphthalen-1-ylcarbonyl)hydrazinecarboxamide

N-cyclohexyl-2-(naphthalen-1-ylcarbonyl)hydrazinecarboxamide

Cat. No.: B12477367
M. Wt: 311.4 g/mol
InChI Key: AZYOWBFXTUOITR-UHFFFAOYSA-N
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Description

N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a naphthalene ring system and a cyclohexylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE typically involves the amidation of naphthalene-1-carboxylic acid with cyclohexylcarbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(CYCLOHEXYLCARBAMOYL)AMINO]NAPHTHALENE-1-CARBOXAMIDE stands out due to its specific structural features, such as the combination of a naphthalene ring and a cyclohexylcarbamoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

1-cyclohexyl-3-(naphthalene-1-carbonylamino)urea

InChI

InChI=1S/C18H21N3O2/c22-17(16-12-6-8-13-7-4-5-11-15(13)16)20-21-18(23)19-14-9-2-1-3-10-14/h4-8,11-12,14H,1-3,9-10H2,(H,20,22)(H2,19,21,23)

InChI Key

AZYOWBFXTUOITR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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